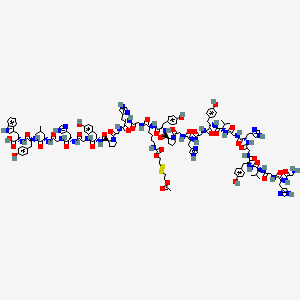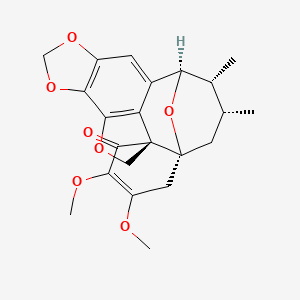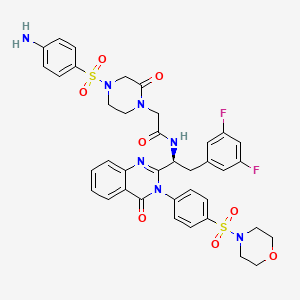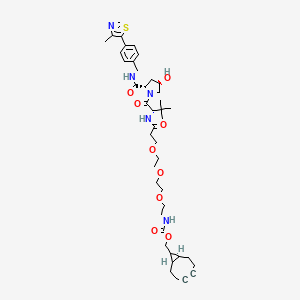
Spop-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spop-IN-1 is a small molecule inhibitor that targets the speckle-type pox virus and zinc finger protein (SPOP). SPOP is a substrate-binding adaptor of the cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in ubiquitin-mediated protein degradation. This protein is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage response. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment, particularly in cancers where SPOP mutations are prevalent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spop-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity to SPOP. The synthetic route typically includes:
Formation of the Core Scaffold: This step involves the construction of the central structure of this compound using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core scaffold through substitution reactions. These groups are essential for the compound’s binding affinity and specificity to SPOP.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key steps include:
Scale-Up of Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Spop-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to SPOP.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core scaffold, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Wissenschaftliche Forschungsanwendungen
Spop-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of SPOP in cancer, particularly in prostate cancer where SPOP mutations are common. .
Biological Studies: The compound is used to investigate the ubiquitin-proteasome system and its role in protein degradation, cell cycle regulation, and apoptosis.
Drug Development: this compound serves as a lead compound for developing new drugs targeting SPOP-related pathways in various diseases.
Industrial Applications: The compound’s ability to modulate protein degradation pathways makes it a valuable tool in biotechnology and pharmaceutical industries.
Wirkmechanismus
Spop-IN-1 exerts its effects by binding to the MATH domain of SPOP, thereby inhibiting its interaction with substrate proteins. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to the accumulation of these proteins in the cell. The molecular targets and pathways involved include:
Ubiquitin-Proteasome System: This compound disrupts the normal functioning of the ubiquitin-proteasome system, affecting protein degradation and cellular homeostasis
Cell Cycle Regulation: By inhibiting SPOP, this compound can alter the cell cycle, potentially leading to cell cycle arrest and apoptosis.
DNA Damage Response: The compound affects the DNA damage response pathways, which are crucial for maintaining genomic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spop-IN-2: Another inhibitor targeting SPOP with a similar mechanism of action but different binding affinity and specificity.
Spop-IN-3: A derivative of Spop-IN-1 with enhanced potency and selectivity for SPOP.
Spop-IN-4: A structurally related compound with modifications to improve pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high binding affinity and specificity for the MATH domain of SPOP. It has been extensively studied for its potential therapeutic applications in cancer, making it a valuable tool in both research and drug development .
Eigenschaften
Molekularformel |
C26H31N7O2S |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
6-imino-11-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]-2-oxo-7-(2-thiophen-2-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H31N7O2S/c1-18-5-3-9-33-23(18)29-24-21(26(33)35)17-20(22(27)32(24)10-7-19-6-4-16-36-19)25(34)28-8-11-31-14-12-30(2)13-15-31/h3-6,9,16-17,27H,7-8,10-15H2,1-2H3,(H,28,34) |
InChI-Schlüssel |
CQWPQOGWIPGPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CS4)C(=O)NCCN5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)










![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)


